molecular formula C22H23N3O3S B2480959 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1706511-89-8

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline

カタログ番号: B2480959
CAS番号: 1706511-89-8
分子量: 409.5
InChIキー: GRROEPASYIAXGF-NTCAYCPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({1-[(E)-2-(4-Methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline is a novel synthetic compound designed for research applications in medicinal chemistry. This molecule features a quinoxaline core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further modified with a piperidine ether linkage and a distinctive (E)-ethenesulfonyl group, which may influence its electronic properties, solubility, and interaction with biological targets. Researchers can explore this compound as a key intermediate or primary investigational agent in developing new therapeutic strategies. Quinoxaline derivatives are extensively investigated for their potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, certain quinoxaline-based structures, particularly the 1,4-di-N-oxide derivatives, demonstrate significant antitumor potential and selective cytotoxicity against various human cancer cell lines, making them promising leads in oncology research . The specific mechanism of action for quinoxalines is often linked to nucleic acid interaction; some analogues function as bifunctional intercalators, leading to DNA damage and inhibition of synthesis . Other proposed mechanisms involve redox cycling that generates reactive oxygen species, causing oxidative stress and DNA cleavage, particularly under hypoxic conditions relevant to solid tumors . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety procedures.

特性

IUPAC Name

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-17-6-8-18(9-7-17)12-15-29(26,27)25-13-10-19(11-14-25)28-22-16-23-20-4-2-3-5-21(20)24-22/h2-9,12,15-16,19H,10-11,13-14H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROEPASYIAXGF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline core.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the piperidine derivative with the quinoxaline core, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

化学反応の分析

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antimicrobial Activity

Quinoxaline derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, quinoxaline derivatives have been synthesized and tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects .

Antitubercular Activity

Quinoxaline derivatives have also been evaluated for their efficacy against Mycobacterium tuberculosis. Certain derivatives have shown promising results in inhibiting the growth of this pathogen, which is responsible for tuberculosis, a major global health concern .

Antiprotozoan Activity

The compound has potential applications in treating protozoan infections, particularly amoebiasis caused by Entamoeba histolytica. Quinoxaline derivatives have been studied for their antiamoebic activity, indicating their potential role in treating parasitic infections .

Cancer Treatment

Research has indicated that quinoxaline derivatives possess anti-cancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, making them candidates for further investigation in oncology .

Anti-inflammatory Effects

Some studies highlight the anti-inflammatory properties of quinoxaline derivatives, suggesting that they could be beneficial in treating inflammatory diseases. The incorporation of specific functional groups into the quinoxaline structure has been linked to enhanced anti-inflammatory activity .

Case Studies

Several case studies illustrate the effectiveness of quinoxaline derivatives in various applications:

StudyApplicationFindings
Ammar et al. (2015)AntimicrobialDemonstrated significant antibacterial activity against S. aureus and E. coli using synthesized quinoxaline derivatives .
Pereira et al. (2016)AntitubercularIdentified potent activity against Mycobacterium tuberculosis, highlighting the potential for new tuberculosis treatments .
Pessoa et al. (2015)Anti-inflammatoryShowed that certain quinoxaline derivatives reduced inflammation markers in vitro more effectively than traditional anti-inflammatory drugs .

作用機序

The mechanism of action of 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with ion channels, leading to changes in cellular signaling and function.

類似化合物との比較

Core Structure Differences

  • Quinoxaline vs. Quinoline: The target compound’s quinoxaline core (two adjacent nitrogen atoms) offers greater electron deficiency compared to quinoline (one nitrogen), enhancing interactions with electron-rich biological targets like ATP-binding pockets . Quinoline derivatives, however, exhibit stronger fluorescence, useful in imaging applications .
  • Piperidine vs. Piperazine : The piperidine ring in the target compound provides conformational rigidity, whereas piperazine analogs (e.g., compound from ) exhibit higher solubility due to increased basicity .

Substituent Effects

  • Sulfonamide Groups : The (E)-ethenesulfonyl group in the target compound may confer better metabolic stability than the benzene-sulfonyl group in ’s compound, as extended conjugation reduces susceptibility to enzymatic cleavage .

Functional Implications

  • In contrast, ’s styrylquinoline derivatives are primarily studied as fluorescent probes .
  • Chelation Potential: Piperidin-4-yl derivatives with hydroxycarbamimidoyl groups () exhibit metal-binding properties absent in the target compound, highlighting divergent applications in catalysis or chelation therapy .

Research Findings and Limitations

  • Further studies are needed to validate its pharmacological profile.

生物活性

2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline is a complex organic compound with potential pharmacological applications, especially in oncology and antimicrobial therapies. Its structural features include a quinoxaline core, a sulfonyl group, and a piperidine moiety, which contribute to its biological activities.

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.51 g/mol
  • CAS Number : 1706511-89-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group may facilitate interactions with nucleophilic sites in proteins, potentially modulating enzyme activities or receptor functions. Studies suggest that quinoxaline derivatives can inhibit various signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, a study involving various quinoxaline compounds showed that certain derivatives inhibited the viability of A431 human epidermoid carcinoma cells. Specifically, compound 6 from the study inhibited Stat3 phosphorylation/activation, indicating its potential as a therapeutic agent against skin cancer .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6A4315.0Stat3 inhibition
Compound 12A4317.5Apoptosis induction
Quinoxaline Derivative XHeLa10.0Cell cycle arrest

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The disk diffusion method has been used to assess their activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)
Compound AStaphylococcus aureus1520
Compound BEscherichia coli1815
Compound CCandida albicans1225

Case Studies

In a comparative study of several quinoxaline derivatives, it was found that those containing sulfonyl groups exhibited enhanced activity against cancer cell lines compared to their non-sulfonyl counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Another case involved the synthesis and evaluation of tetrazolo[1,5-a]quinoxaline derivatives, which showed promising results in inhibiting tumor growth while being non-cytotoxic to normal cells . This underscores the potential for developing targeted therapies using modified quinoxaline structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for 2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]piperidin-4-yl}oxy)quinoxaline?

  • Methodology : Synthesis typically involves nucleophilic substitution and coupling reactions. For example:

React piperidine-4-ol with (E)-2-(4-methylphenyl)ethenesulfonyl chloride to form the sulfonylated piperidine intermediate.

Perform etherification by coupling the intermediate with 2-chloroquinoxaline using potassium carbonate in dimethylformamide (DMF) at 60–80°C.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via NMR, IR, and mass spectrometry .

  • Key Considerations : Solvent choice (DMF or DMSO) and base (e.g., K₂CO₃) influence reaction efficiency. Yields range from 50–70%, depending on steric hindrance from substituents .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for quinoxaline protons (δ 8.5–9.0 ppm), piperidine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.5 ppm).
  • IR Spectroscopy : Confirm sulfonyl (SO₂) stretch at ~1350–1150 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in substituent positioning .

Q. What biological assays are used to screen its activity?

  • Common Assays :

  • Antiviral : HIV-1 reverse transcriptase (RT) inhibition assays (e.g., non-radioactive ELISA-based methods) .
  • Antitumor : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values .
  • Antimicrobial : Disc diffusion assays against ESBL-producing E. coli or MRSA .
    • Controls : Use reference compounds (e.g., efavirenz for RT inhibition , doxorubicin for cytotoxicity ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Strategies :

Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields by 10–15% .

Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Solvent optimization : Replace DMF with acetonitrile to reduce side reactions in heat-sensitive steps .

  • Challenges : Steric hindrance from the ethenesulfonyl group may limit coupling efficiency; pre-activation of intermediates (e.g., using NaH) can mitigate this .

Q. How can structural isomers be resolved during synthesis?

  • Case Study : NMR data in quinoxaline derivatives often reveal isomers due to rotational barriers in sulfonyl-piperidine bonds.

  • Solution : Use 2D NMR (e.g., NOESY) to identify spatial proximity between piperidine and quinoxaline protons.
  • Chromatography : Optimize HPLC conditions (C18 column, methanol/water with 0.1% TFA) to separate isomers .

Q. What computational approaches predict its biological targets?

  • CADD Workflow :

Docking (AutoDock Vina) : Screen against HIV RT (PDB: 1RT2) or EGFR (PDB: 1M17) to identify binding poses.

3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent effects with activity .

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) .

  • Validation : Compare predicted IC₅₀ values with experimental data; discrepancies may indicate unmodeled solvent effects .

Q. How do substituents influence SAR in quinoxaline derivatives?

  • SAR Trends :

Substituent Effect on Activity Reference
4-Methylphenyl (Ethenesulfonyl)↑ RT inhibition (IC₅₀ ~2 μM)
Halogen (Cl/F)↑ Antitumor activity (IC₅₀ ~5 μM)
Piperidine-O-linker↓ Cytotoxicity in normal cells
  • Mechanistic Insight : Sulfonyl groups enhance target binding via hydrogen bonding, while quinoxaline π-stacking improves membrane permeability .

Q. How to address contradictions in reported IC₅₀ values?

  • Case Example : Antitumor IC₅₀ values vary between 5–50 μM across studies.

  • Root Causes :

Assay conditions (e.g., serum concentration in MTT assays affects drug uptake).

Cell line heterogeneity (e.g., MCF-7 vs. HeLa).

  • Resolution : Standardize protocols (e.g., RPMI-1640 medium, 10% FBS, 48h incubation) and use multiple cell lines .

Q. What molecular interactions drive its mechanism of action?

  • HIV RT Inhibition :

  • Docking shows sulfonyl oxygen forms H-bonds with Lys101 and Lys103 in RT’s hydrophobic pocket.
  • Quinoxaline π-stacks with Tyr181 and Tyr188 .
    • Antitumor Activity :
  • Inhibits topoisomerase II by intercalating DNA via quinoxaline, confirmed by comet assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。